6,6'-Diselenobis-(3-nitrobenzoic acid)
Description
Properties
CAS No. |
80180-68-3 |
|---|---|
Molecular Formula |
C14H8N2O8Se2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
2-[(2-carboxy-4-nitrophenyl)diselanyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8Se2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
DSWCVZVEOQOMDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Other CAS No. |
80180-68-3 |
Synonyms |
6,6'-diselenobis-(3-nitrobenzoic acid) DSENB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with DTNB
The most direct analog of 6,6'-Diselenobis-(3-nitrobenzoic acid) is DTNB. Below is a detailed comparison:
Comparison with Other Nitroaromatic Thiol Reagents
- 4,4'-Dithiodipyridine : Lacks nitro groups but shares disulfide functionality. Less sensitive than DTNB in thiol assays due to lower extinction coefficients.
- The nitro group’s position affects steric and electronic interactions, as seen in iridium-catalyzed reactions .
Preparation Methods
Nucleophilic Substitution Followed by Oxidative Coupling
A plausible route involves introducing selenium atoms via nucleophilic substitution on a halogenated precursor, followed by oxidative dimerization:
-
Synthesis of 6-Bromo-3-nitrobenzoic Acid :
Bromination of 3-nitrobenzoic acid using bromine () in the presence of a Lewis acid catalyst (e.g., ) could yield 6-bromo-3-nitrobenzoic acid. Regioselectivity is ensured by the directing effects of the nitro and carboxylic acid groups. -
Selenide Formation :
Treatment of 6-bromo-3-nitrobenzoic acid with sodium hydrogen selenide () in anhydrous dimethylformamide (DMF) at elevated temperatures (80–100°C) replaces the bromine atom with a selenol (-SeH) group, yielding 6-selenol-3-nitrobenzoic acid. -
Oxidative Dimerization :
Exposure of the selenol intermediate to mild oxidizing agents (e.g., or atmospheric oxygen) facilitates diselenide bond formation:The reaction is typically conducted in aqueous or alcoholic media at room temperature.
Key Considerations :
Coupling via Diselenium Dichloride
An alternative method employs diselenium dichloride () as a coupling agent:
-
Preparation of 6-Chloro-3-nitrobenzoic Acid :
Chlorination of 3-nitrobenzoic acid using thionyl chloride () yields the acyl chloride, which is subsequently treated with to introduce a chlorine substituent at the 6-position. -
Reaction with :
Reacting two equivalents of 6-chloro-3-nitrobenzoic acid with in the presence of a base (e.g., triethylamine) facilitates displacement of chloride and formation of the diselenide bridge:The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Advantages :
-
High atom economy and regioselectivity.
-
is a stable reagent, simplifying handling compared to selenol intermediates.
Purification and Isolation
Acid-Base Recrystallization
DSENB’s carboxylic acid groups enable pH-dependent solubility, a property leveraged in purification:
-
Dissolution in Basic Media :
Crude DSENB is dissolved in aqueous ammonium hydroxide (), forming a soluble ammonium salt. -
Filtration and Acidification :
The solution is filtered to remove insoluble impurities, and nitric acid is added to lower the pH to 2.0–3.0, precipitating DSENB. Heating the slurry to 60–65°C dissolves inorganic salts, followed by cooling to 20–25°C to yield high-purity crystals.
Yield and Purity :
Analytical Characterization
Spectroscopic Methods
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar aromatic system with a Se-Se bond length of , consistent with diselenide bonds in analogous compounds.
Challenges and Limitations
-
Selenium Toxicity :
Handling selenol intermediates and requires stringent safety protocols due to their toxicity and volatility. -
Regioselectivity in Electrophilic Substitution :
Competing substitution at the 4- or 5-positions of 3-nitrobenzoic acid necessitates precise reaction control to favor 6-substitution. -
Oxidative Stability : DSENB may undergo gradual oxidation in ambient conditions, requiring storage under inert atmospheres.
Q & A
Q. What are the recommended methods for synthesizing 6,6'-Diselenobis-(3-nitrobenzoic acid), and how can reaction conditions be optimized?
Synthesis typically involves selenation of 3-nitrobenzoic acid derivatives. A two-step approach is common:
Selenide precursor preparation : React 3-nitrobenzoic acid with selenium dioxide (SeO₂) under acidic conditions (e.g., HCl) to form seleninic acid intermediates.
Oxidative coupling : Use oxidizing agents like hydrogen peroxide (H₂O₂) to dimerize seleninic acid into the diselenide bond.
Q. Optimization factors :
- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade nitro groups.
- pH : Maintain acidic conditions (pH 3–5) to stabilize intermediates .
- Catalysts : Transition metals (e.g., Cu²⁺) can accelerate selenation but require rigorous post-synthesis purification .
Validation : Monitor reaction progress via TLC or HPLC, comparing retention times to known diselenide standards .
Q. Which analytical techniques are most effective for characterizing 6,6'-Diselenobis-(3-nitrobenzoic acid)?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The nitro group’s electron-withdrawing effect deshields aromatic protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 487.92 for C₁₄H₈N₂O₈Se₂) .
- Elemental Analysis : Verify selenium content (theoretical ~32.5%) to confirm purity .
- FT-IR : Nitro group stretching vibrations (1520–1350 cm⁻¹) and diselenide bonds (Se-Se, ~330 cm⁻¹) .
Q. What safety protocols are critical when handling 6,6'-Diselenobis-(3-nitrobenzoic acid)?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks to avoid inhalation of fine particulates .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to selenium vapors and nitro group degradation products (e.g., NOx) .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be disposed as hazardous chemical waste .
Advanced Research Questions
Q. How can researchers address discrepancies in redox activity data for 6,6'-Diselenobis-(3-nitrobenzoic acid) across studies?
Data contradictions often arise from variations in:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize selenolate intermediates, enhancing redox activity compared to non-polar media .
- pH-dependent speciation : The diselenide bond’s redox potential shifts under acidic (protonated) vs. alkaline (deprotonated) conditions. Use cyclic voltammetry (CV) to map pH-dependent redox profiles .
- Impurity interference : Trace metals (e.g., Fe³⁺) catalyze unintended side reactions. Purify via recrystallization (ethanol/water) or column chromatography .
Methodological recommendation : Standardize buffers and solvents across experiments and validate purity via ICP-MS for metal contaminants .
Q. What factorial design approaches are suitable for optimizing the compound’s antioxidant or catalytic properties?
A 2³ full factorial design can systematically evaluate variables:
| Factor | Levels |
|---|---|
| Temperature | 25°C, 60°C |
| pH | 4.0, 7.4 |
| Catalyst (Cu²⁺) | 0 mM, 1 mM |
Q. Response variables :
- % Radical scavenging (DPPH assay)
- Catalytic turnover number (TON) in thiol-disulfide exchange reactions.
Analysis : Use ANOVA to identify significant interactions (e.g., pH × temperature) and derive predictive models for activity optimization .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina to model binding to thioredoxin reductase (TrxR), a selenium-sensitive enzyme. Focus on the diselenide bond’s affinity for the enzyme’s selenocysteine active site .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The nitro group’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .
- MD simulations : Simulate solvation dynamics in physiological buffers (e.g., PBS) to assess stability under biomimetic conditions .
Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve spectral interference from nitro groups during UV-Vis analysis?
- Derivatization : Reduce nitro groups to amines (e.g., using SnCl₂/HCl) to eliminate their strong absorbance at 270–320 nm .
- Dual-wavelength correction : Measure absorbance at λ₁ (nitro peak) and λ₂ (diselenide peak) and apply background subtraction .
- Chromatographic separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the compound from nitro-containing byproducts .
Q. How should researchers design studies to investigate the compound’s role in selenoprotein mimicry?
Theoretical framework : Link to the Hard-Soft Acid-Base (HSAB) theory, where selenium’s “soft” nucleophilicity favors interactions with thiols in proteins .
Experimental design :
- In vitro : Measure TrxR inhibition kinetics (IC₅₀) using DTNB (Ellman’s reagent) to quantify free thiols .
- In cellulo : Use fluorescence probes (e.g., DCFH-DA) to track ROS modulation in selenium-deficient cell lines .
Controls : Include selenomethionine and ebselen as positive/negative controls for specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
